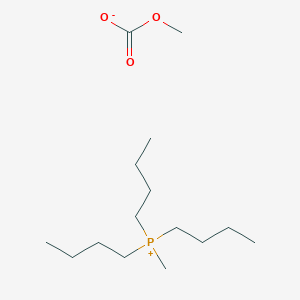![molecular formula C13H19NO2 B050803 [R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide CAS No. 114862-02-1](/img/structure/B50803.png)
[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide, commonly known as etomidate, is a short-acting intravenous anesthetic agent that is widely used in clinical practice. It was first synthesized in 1964 by Janssen Pharmaceutica, and since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and clinical applications.
Mechanism of Action
Etomidate acts on gamma-aminobutyric acid (GABA) receptors in the brain to enhance the inhibitory effects of GABA. This leads to the suppression of neuronal activity and the induction of anesthesia. Etomidate has a high affinity for GABA-A receptors, which are responsible for mediating the sedative and hypnotic effects of the drug.
Biochemical and Physiological Effects:
Etomidate has several biochemical and physiological effects, including the suppression of the stress response, the reduction of cerebral blood flow, and the inhibition of adrenocortical steroid synthesis. These effects make etomidate a useful agent for induction of anesthesia in patients with cardiovascular disease and those at risk of adrenal insufficiency.
Advantages and Limitations for Lab Experiments
Etomidate has several advantages for use in laboratory experiments. It has a rapid onset of action and a short duration of effect, making it ideal for studies that require precise control of anesthesia. However, etomidate can also cause respiratory depression and hypotension, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on etomidate. One area of interest is the development of new analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the long-term effects of etomidate on cognitive function and memory. Finally, studies are needed to better understand the mechanisms underlying the adverse effects of etomidate, such as respiratory depression and hypotension, and to develop strategies to mitigate these effects.
Conclusion:
[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide, or etomidate, is a widely used intravenous anesthetic agent that has been extensively studied for its mechanism of action, biochemical and physiological effects, and clinical applications. Its use in laboratory experiments has provided valuable insights into various physiological processes and disease conditions. Further research is needed to develop new analogs and to better understand the long-term effects and adverse effects of etomidate.
Synthesis Methods
The synthesis of etomidate involves the condensation of 2-ethyl-1,3-propanediol with 2,6-dimethylphenol to form the intermediate 2-ethyl-1,3-dimethyl-6-hydroxyphenylpropan-1-one. This intermediate is then reacted with N-methylisopropylamine to yield etomidate.
Scientific Research Applications
Etomidate has been widely used in scientific research for its anesthetic properties. It is commonly used to induce anesthesia in animal models to study various physiological processes and disease conditions. Etomidate has also been used in human studies to investigate the effects of anesthesia on cognitive function and memory.
properties
CAS RN |
114862-02-1 |
|---|---|
Product Name |
[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide |
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(2R)-N-[(1R)-2-hydroxy-1-phenylethyl]-2-methylbutanamide |
InChI |
InChI=1S/C13H19NO2/c1-3-10(2)13(16)14-12(9-15)11-7-5-4-6-8-11/h4-8,10,12,15H,3,9H2,1-2H3,(H,14,16)/t10-,12+/m1/s1 |
InChI Key |
DLCQLMHJQKRDPA-PWSUYJOCSA-N |
Isomeric SMILES |
CC[C@@H](C)C(=O)N[C@@H](CO)C1=CC=CC=C1 |
SMILES |
CCC(C)C(=O)NC(CO)C1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(=O)NC(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)
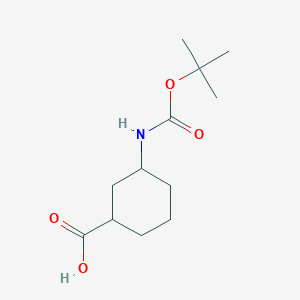
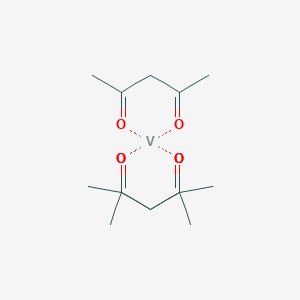

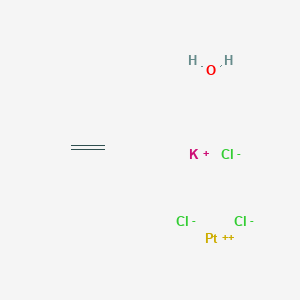
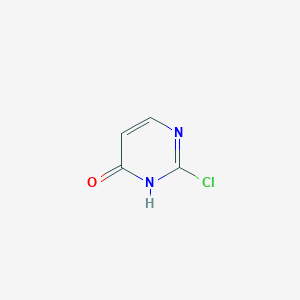
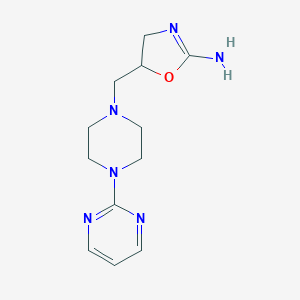

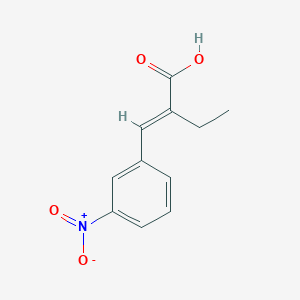
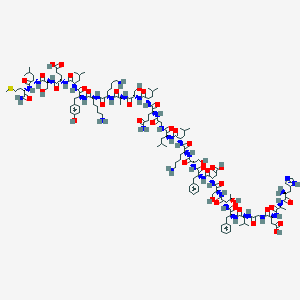
![4-[(3-Methoxyphenyl)methyl]morpholine](/img/structure/B50748.png)

